UK-101 Exhibits 144-Fold Selectivity for LMP2 (β1i) Over Constitutive β1c Subunit
UK-101 demonstrates a selectivity window of 144-fold for the immunoproteasome catalytic subunit β1i (LMP2) compared to the homologous constitutive proteasome subunit β1c. This quantitative differentiation is derived from direct IC50 measurements in cell-free biochemical assays using purified human 20S proteasome preparations [1]. In contrast, pan-proteasome inhibitors like epoxomicin and bortezomib exhibit high potency against both immunoproteasome and constitutive proteasome subunits with minimal selectivity (typically less than 10-fold across subunits) [2]. The selectivity ratio of 144:1 (β1i vs β1c) and 10:1 (β1i vs β5c) provides researchers with a well-defined experimental window where LMP2 catalytic activity can be inhibited without functionally compromising constitutive proteasome-mediated protein degradation pathways [1].
| Evidence Dimension | IC50 selectivity ratio (fold-difference) for immunoproteasome LMP2 (β1i) versus constitutive β1c subunit |
|---|---|
| Target Compound Data | β1i (LMP2) IC50 = 104 nM; β1c IC50 = 15,000 nM |
| Comparator Or Baseline | Comparator: Epoxomicin (pan-proteasome inhibitor) - IC50 against β1i ~3,044 nM, β1c ~44,510 nM; Selectivity ratio ~14.6-fold. Bortezomib - β1i IC50 ~1,653 nM, β1c IC50 ~13,358 nM; Selectivity ratio ~8.1-fold [2]. |
| Quantified Difference | 144-fold selectivity for UK-101 vs 14.6-fold for epoxomicin and 8.1-fold for bortezomib (10-18x greater selectivity) |
| Conditions | Cell-free biochemical assay using purified human 20S constitutive proteasome and 20S immunoproteasome; IC50 values derived from dose-response curves measuring subunit-specific fluorogenic substrate cleavage |
Why This Matters
This 10- to 18-fold improvement in selectivity over clinical-grade pan-proteasome inhibitors directly translates to a reduced risk of off-target constitutive proteasome inhibition, a primary driver of dose-limiting toxicities in therapeutic applications and a major confounding variable in mechanistic studies.
- [1] Wehenkel M, Ban JO, Ho YK, Carmony KC, Hong JT, Kim KB. A selective inhibitor of the immunoproteasome subunit LMP2 induces apoptosis in PC-3 cells and suppresses tumour growth in nude mice. Br J Cancer. 2012;107(1):53-62. View Source
- [2] Miller Z, Ao L, Kim KB, Lee W. Inhibitors of the Immunoproteasome: Current Status and Future Directions. Curr Pharm Des. 2013;19(22):4140-4151. Table 2: IC50 values for epoxomicin and bortezomib against constitutive and immunoproteasome subunits. View Source
